iRGD peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H57N13O14S2 |

|---|---|

Molecular Weight |

948.0 g/mol |

IUPAC Name |

18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |

InChI |

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40) |

InChI Key |

YHTTWXCDIRTOQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to iRGD Peptide: Structure, Sequence Analysis, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The internalizing RGD (iRGD) peptide is a novel tumor-penetrating peptide that has garnered significant attention in oncology for its ability to enhance the delivery of therapeutic agents deep into tumor tissues.[1][2] Unlike traditional RGD peptides that primarily target the tumor vasculature, iRGD possesses a unique dual-receptor mechanism that facilitates not only tumor homing but also active transport across the vascular barrier and into the tumor parenchyma.[3][4] This guide provides a comprehensive technical overview of the iRGD peptide, covering its structure and sequence, its sophisticated mechanism of action, quantitative binding data, and detailed experimental protocols relevant to its study and application.

This compound: Structure and Sequence Analysis

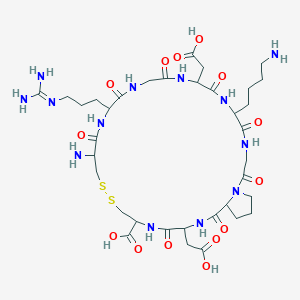

The prototypical this compound is a cyclic nonapeptide, a nine-amino-acid chain constrained by a disulfide bond.[3][5]

-

Primary Structure (Amino Acid Sequence): The sequence of the most studied this compound is Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys (CRGDKGPDC).[5][6][7]

-

Secondary Structure: The peptide is cyclized via a disulfide bridge formed between the thiol groups of the two cysteine residues at positions 1 and 9.[1] This cyclic conformation is crucial for its stability and receptor-binding affinity.

Key Functional Motifs

The this compound's functionality is dictated by two critical sequence motifs:

-

RGD (Arg-Gly-Asp) Motif: Located at positions 2-4, this is a well-known integrin-binding motif.[8] It is responsible for the initial targeting of iRGD to the tumor microenvironment by binding to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some tumor cells.[5][9]

-

C-end Rule (CendR) Motif: This is a cryptic (hidden) motif, R/KXXR/K, that becomes active only after a specific conformational change.[5][9] In the case of iRGD (CRGDKGPDC), after the initial integrin binding, the peptide undergoes proteolytic cleavage. This cleavage exposes the C-terminal sequence CRGDK. The newly exposed C-terminal lysine (B10760008) residue makes the RGDK sequence a functional CendR motif, which is then recognized by a second receptor, Neuropilin-1 (NRP-1).[1][8][10]

Mechanism of Tumor Penetration

The this compound employs a unique three-step mechanism to achieve deep tumor penetration, a process that allows it to act as a transport system for co-administered or conjugated therapeutic agents.[5][8][9]

-

Step 1: Tumor Homing via Integrin Binding: The this compound circulates through the bloodstream and its RGD motif selectively binds to αvβ3 and αvβ5 integrins on the surface of tumor endothelial cells. This anchors the peptide to the tumor vasculature.[5][11]

-

Step 2: Proteolytic Cleavage and CendR Motif Activation: Once bound to the integrin, the this compound is cleaved by proteases present in the tumor microenvironment, such as urokinase-type plasminogen activator (uPA) or other cell-surface proteases.[10][12] This cleavage occurs C-terminal to the lysine (K) residue, exposing the CendR motif (CRGDK).[10][13]

-

Step 3: Neuropilin-1 Binding and Pathway Activation: The activated CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[1][9] The binding of the CendR motif to NRP-1 triggers an endocytic/transcytotic transport pathway, which facilitates the internalization of the peptide and any associated cargo from the bloodstream, across the endothelial barrier, and deep into the extravascular tumor tissue.[5][11]

Quantitative Receptor Binding Affinity

The binding affinity of iRGD to its primary receptors has been quantified in several studies. This data is critical for understanding its targeting efficiency and for the rational design of iRGD-based therapeutics.

| Peptide | Target Receptor | Assay Type | Measured Affinity (IC₅₀) | Reference |

| iRGD | αvβ3 Integrin | Solid-Phase Binding | 130.0 ± 1.2 nM | [10][13] |

| iRGD | αvβ5 Integrin | Solid-Phase Binding | 218.0 ± 1.4 nM | [10][13] |

| iRGD | αvβ6 Integrin | Solid-Phase Binding | >10,000 nM | [10][13] |

| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | N/A | ~50- to 150-fold higher affinity for NRP-1 than for integrins | [1] |

Table 1: Quantitative binding affinities of this compound for various integrin receptors. IC₅₀ represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand.

Detailed Experimental Protocols

This section provides an overview of standard methodologies used to synthesize and evaluate the this compound.

Peptide Synthesis and Cyclization

iRGD is typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[14][15]

Protocol Outline:

-

Resin Preparation: A Rink Amide resin is commonly used as the solid support.

-

Chain Assembly: Protected amino acids (e.g., Fmoc-Cys(Acm)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH) are coupled sequentially to the resin. Each cycle involves:

-

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Coupling: Activation and coupling of the next Fmoc-protected amino acid using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

-

On-Resin Cyclization: After assembly of the linear peptide, the disulfide bridge is formed. This is often achieved by treating the resin-bound peptide with a solution of thallium trifluoroacetate (B77799) (Tl(OOCCF₃)₃) in DMF, which selectively oxidizes the thiol groups of the two cysteine residues.[14]

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups (e.g., Acm, OtBu, Boc, Pbf) are removed simultaneously. This is typically done using a cleavage cocktail, most commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS).[14]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product's identity and purity are confirmed using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.[14]

Solid-Phase Integrin Binding Assay

This assay quantifies the ability of iRGD to bind to purified integrin receptors. The protocol below is based on established methods.[10][13]

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with purified integrin receptors (e.g., 0.5 µg/mL of αvβ3 or αvβ5 integrin) in a coating buffer (e.g., Tris-HCl, NaCl, MnCl₂, CaCl₂, MgCl₂ at pH 7.4) and incubated overnight at 4°C.

-

Blocking: Non-specific binding sites on the plate are blocked by incubating with a blocking solution (e.g., coating buffer containing 1% bovine serum albumin (BSA)) for 2 hours at room temperature.

-

Competitive Binding: The plates are incubated for 3 hours at room temperature with various concentrations of the this compound in the presence of a constant concentration of a biotinylated natural ligand (e.g., vitronectin for αvβ3 and αvβ5).

-

Detection: After washing, the plates are incubated for 1 hour with a streptavidin-peroxidase conjugate, which binds to the biotinylated ligand that remains attached to the integrin.

-

Signal Generation: A substrate solution (e.g., TMB) is added. The peroxidase enzyme converts the substrate into a colored product. The reaction is stopped with an acid (e.g., H₂SO₄).

-

Data Acquisition: The absorbance is read using a microplate reader (e.g., at 415 nm or 450 nm). The data is then analyzed to calculate the IC₅₀ value, which represents the concentration of iRGD required to displace 50% of the biotinylated ligand.[13]

In Vivo Tumor Penetration and Imaging Assay

This type of experiment is crucial for visualizing and quantifying the tumor-targeting and penetration capabilities of iRGD in a living organism.

Methodology:

-

Animal Model Development: Tumor-bearing animal models are established, typically by subcutaneously injecting human cancer cells (e.g., COLO205 or LS174T colorectal cancer cells) into immunodeficient mice (e.g., BALB/c nude mice).[16][17] Tumors are allowed to grow to a specified size.

-

Probe Preparation: The this compound is conjugated to a near-infrared (NIR) fluorescent probe (e.g., DiD or IRDye800CW) for in vivo imaging.[16][18] A control group might receive nanoparticles loaded with the dye but without the this compound.

-

Systemic Administration: The fluorescently labeled iRGD construct is administered to the tumor-bearing mice, usually via intravenous (tail vein) injection.[16]

-

Live Animal Imaging: At various time points post-injection (e.g., 2, 4, 8, 24 hours), the mice are anesthetized and imaged using an in vivo imaging system (IVIS). This allows for the visualization of probe accumulation in the tumor in real-time.[16][19]

-

Ex Vivo Tissue Analysis: At the final time point, mice are euthanized, and major organs (tumor, heart, liver, spleen, lungs, kidneys) are excised. The organs are imaged ex vivo to quantify the biodistribution of the probe and confirm its accumulation in the tumor relative to other tissues.[16]

-

Histological Confirmation: Tumor tissues may be sectioned, stained (e.g., with a nuclear counterstain like DAPI), and analyzed by fluorescence microscopy to visualize the distribution of the probe within the tumor parenchyma, confirming deep tissue penetration.[19]

References

- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. iRGD peptides - Wikipedia [en.wikipedia.org]

- 6. This compound | Integrin | TargetMol [targetmol.com]

- 7. This compound | C35H57N13O14S2 | CID 163358733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Activity of Tumor-Homing Peptide iRGD and Histone Deacetylase Inhibitor Valproic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

three-step mechanism of iRGD tumor homing

An In-depth Technical Guide to the Three-Step Mechanism of iRGD Tumor Homing

Introduction

The efficacy of many anticancer agents is limited by their inability to penetrate solid tumors effectively, a challenge posed by the unique and often hostile tumor microenvironment (TME). The internalizing RGD (iRGD) peptide, a cyclic nonapeptide (CRGDKGPDC), represents a significant advancement in targeted drug delivery.[1] Unlike traditional RGD peptides that primarily target tumor vasculature, iRGD possesses a unique multistep mechanism that enables it to first home to the tumor and then facilitate deep penetration into the extravascular tumor parenchyma.[1][2][3] This mechanism enhances the accumulation of co-administered or conjugated therapeutic agents directly at the tumor site, thereby increasing their therapeutic index.[4]

This guide provides a detailed examination of the core three-step mechanism of iRGD action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

The Three-Step Tumor Homing and Penetration Mechanism

The iRGD peptide's function is predicated on a sequential, three-step process: (1) binding to αv integrins on tumor endothelial cells; (2) proteolytic cleavage within the TME to expose a cryptic binding motif; and (3) binding of this newly exposed motif to neuropilin-1 (NRP-1) to trigger an active transport pathway.[1][3][5][6]

Step 1: Initial Tumor Homing via Integrin Binding

The first step in iRGD's journey is its accumulation at the tumor site. This is mediated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence within the peptide structure.[4]

-

Molecular Target: The RGD motif selectively binds to αv integrins, particularly subtypes αvβ3 and αvβ5, which are known to be significantly overexpressed on the surface of endothelial cells within the tumor vasculature and on various cancer cells.[3][4][7] More recent studies have also identified an affinity for the αvβ6 integrin subtype, which is also implicated in cancer progression.[8][9]

-

Binding Affinity: The interaction between iRGD and its target integrins occurs with a mid-to-low nanomolar potency, ensuring effective and specific initial docking to the tumor vasculature.[5][8]

Quantitative Data

The binding affinities and therapeutic efficacy of iRGD have been quantified in numerous preclinical studies.

Table 1: Binding Affinity of iRGD for αv Integrins

| Integrin Subtype | IC₅₀ (nM) | Reference Compound |

| αvβ3 | 206 ± 15 | Cilengitide |

| αvβ5 | 290 ± 26 | Cilengitide |

| αvβ6 | 1262 ± 112 | [RGD-Chg-E]-CONH₂ |

| Data sourced from solid-phase binding assays.[8] |

Table 2: Selected Preclinical Efficacy Data for iRGD-Mediated Delivery

| Study Model | Therapeutic Agent | Outcome | Fold Increase/Percent Improvement |

| Peritoneal Carcinomatosis Mouse Model | Doxorubicin (DOX) | Intratumoral Drug Aggregation | ~1.5 times higher with co-injection |

| Tumor Transplantation Models | Cisplatin (CDDP) | Survival Rate | 30% increase with co-administration |

| Phage Display Selection | iRGD-displaying Phage | Binding to Tumor Cells vs. Library | 200-400 times stronger binding |

| Data compiled from various preclinical studies.[3][4][7] |

Step 2: Proteolytic Cleavage and Exposure of the CendR Motif

Once bound to integrins on the tumor cell surface, the this compound undergoes a critical modification. The TME is rich with proteases, which cleave the peptide, unmasking a hidden functional domain.[3][7][10]

-

Cleavage Event: The peptide is cleaved by a cell-surface associated protease, exposing a C-terminal sequence.[3] This proteolytic processing results in the generation of a CRGDK fragment.[3][5]

-

CendR Motif: This cleavage exposes a cryptic C-end Rule (CendR) motif, characterized by the sequence pattern R/KXXR/K at the C-terminus.[5][7][11] This motif is inactive until it is positioned at the C-terminal end of the peptide.[4][5]

Step 3: NRP-1 Binding and Activation of the Penetration Pathway

The final step transforms iRGD from a targeting agent into a penetration-enhancing vehicle.

-

Receptor Switching: The newly exposed CendR motif on the CRGDK fragment has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[4][7] The binding affinity of the cleaved fragment for NRP-1 is approximately 50 to 150-fold higher than its affinity for integrins, promoting a "switch" from integrin to NRP-1 binding.[7]

-

Pathway Activation: The interaction between the CendR motif and NRP-1 activates an endocytic/transcytotic transport pathway.[1][11][12] This process is similar to macropinocytosis and results in the bulk transport of iRGD and any associated cargo (whether conjugated or co-administered) across the vascular endothelium and deep into the tumor parenchyma.[3][13][12]

Visualizations

Core Mechanism and Signaling Pathway

Caption: The and penetration.

Caption: Signaling and transport pathway initiated by iRGD.

Experimental Protocols

The elucidation of the iRGD mechanism has been made possible by a series of key experimental techniques.

In Vivo Phage Display for iRGD Identification

This protocol was instrumental in the initial discovery of the this compound.

-

Objective: To identify peptides that home specifically to tumor tissue from a large library.

-

Methodology:

-

Library: A T7 phage library displaying cyclic CX₇C peptides was utilized.[7]

-

Selection Rounds: Three rounds of ex vivo selection were performed using cell suspensions derived from bone tumors. This enriches the phage pool for clones that bind to tumor cells.[3][7]

-

In Vivo Homing: The enriched phage pool was then injected intravenously into tumor-bearing mice for a final round of in vivo selection to isolate peptides that actively home to tumors from circulation.[3]

-

Recovery and Sequencing: Phage that successfully homed to the tumor were recovered from the tissue, amplified, and their peptide-encoding DNA was sequenced to identify the homing motifs, leading to the discovery of CRGDKGPDC.[7]

-

Solid-Phase Integrin Binding Assay

This assay is used to quantify the binding affinity of iRGD for its specific integrin receptors.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of iRGD for purified integrin subtypes.

-

-

Plate Coating: High-binding 96-well plates are coated with purified human integrins (e.g., αvβ3, αvβ5, αvβ6) at a concentration of 0.5-1.0 µg/mL in a suitable coating buffer.

-

Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).

-

Competition: A constant concentration of a known biotinylated ligand for the integrin is added to the wells along with serial dilutions of the competitor peptide (iRGD).

-

Incubation: The plate is incubated to allow competitive binding to reach equilibrium.

-

Detection: The amount of bound biotinylated ligand is detected using a streptavidin-peroxidase conjugate followed by a colorimetric substrate.

-

Analysis: The absorbance is read, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.

-

In Vivo Tumor Penetration Assay

This experiment visualizes and confirms the ability of iRGD to penetrate deep into tumor tissue.

-

Objective: To assess the distribution of iRGD within the tumor parenchyma relative to the vasculature.

-

Methodology:

-

Peptide Labeling: The this compound is conjugated to a fluorescent probe (e.g., FAM).[3]

-

Administration: The fluorescently-labeled iRGD is administered intravenously to mice bearing established tumors.

-

Tissue Harvesting: After a set circulation time, the mice are euthanized, and the tumors and control organs are excised.

-

Immunofluorescence Staining: The harvested tissues are sectioned and stained with antibodies to visualize key structures. Typically, an anti-CD31 antibody is used to label blood vessels. Cell nuclei are counterstained with DAPI.[3][14]

-

Imaging: The sections are imaged using confocal microscopy. The resulting images show the localization of the fluorescent iRGD (green) in relation to the blood vessels (red) and cell nuclei (blue), allowing for a qualitative and quantitative assessment of extravasation and tissue penetration.[14]

-

Experimental Workflow Visualizations

Caption: Experimental workflow for the discovery of iRGD via phage display.

Caption: Workflow for the solid-phase integrin binding assay.

Conclusion

The three-step mechanism of iRGD—integrin binding, proteolytic activation, and NRP-1-mediated penetration—represents a sophisticated, biologically-driven strategy to overcome the significant barrier of drug delivery to solid tumors. By hijacking specific receptors and enzymatic activity within the tumor microenvironment, iRGD acts as a molecular key to unlock the tumor parenchyma for therapeutic agents. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and drug developers seeking to leverage this powerful peptide in next-generation cancer therapies. Further investigation into this pathway continues to offer promising avenues for enhancing the efficacy of a wide range of anticancer treatments.[2][4]

References

- 1. iRGD peptides - Wikipedia [en.wikipedia.org]

- 2. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery | MDPI [mdpi.com]

- 8. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles [flore.unifi.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A widespread viral entry mechanism: The C-end Rule motif–neuropilin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

role of integrin binding in iRGD peptide function

An In-depth Technical Guide on the Core Role of Integrin Binding in iRGD Peptide Function

Audience: Researchers, scientists, and drug development professionals.

Abstract

The internalizing RGD (iRGD) peptide, a cyclic nonapeptide (CRGDKGPDC), represents a significant advancement in targeted drug delivery, possessing a unique ability to not only home to tumors but also penetrate deep into the tumor parenchyma.[1][2] This capability allows it to enhance the efficacy of co-administered or conjugated therapeutic agents.[3][4] The entire mechanism of action is initiated by a critical first step: the high-affinity binding of its Arg-Gly-Asp (RGD) motif to specific integrin receptors overexpressed in the tumor microenvironment. This guide provides a detailed examination of this primary binding event, the subsequent molecular cascade it triggers, quantitative binding data, and the experimental protocols used to characterize its function.

The iRGD Mechanism: A Three-Step Pathway to Tumor Penetration

The remarkable tumor-penetrating property of iRGD is not a single event but a sequential, multi-step process. The initial binding to integrins is the linchpin that ensures tumor specificity and enables the subsequent steps of the pathway.[5][6]

Step 1: Tumor Homing via Integrin Binding The journey of iRGD begins in the vasculature. The RGD sequence within the peptide acts as a homing device, selectively binding to αvβ3 and αvβ5 integrins.[1][6] These integrin heterodimers are known to be highly expressed on the surface of tumor endothelial cells and various cancer cells, making them an ideal target for tumor-specific delivery.[3][7] This binding event is what distinguishes iRGD's target selectivity, concentrating the peptide at the tumor site.[5][8]

Step 2: Proteolytic Cleavage and Activation Once bound to an αv integrin, the this compound is exposed to proteases that are abundant in the tumor microenvironment.[1][9] This results in a specific proteolytic cleavage at the Lys5–Gly6 peptide bond.[5][8] This cleavage is the pivotal activation step, as it unmasks a previously cryptic C-terminal sequence, CRGDK.[6][10][11]

Step 3: NRP-1 Binding and CendR Pathway Activation The newly exposed CRGDK fragment contains a C-end Rule (CendR) motif (R/KXXR/K).[3][6][12] This motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on cancer cells and tumor-associated endothelial cells.[3][5][12] The binding of the CendR motif to NRP-1 triggers a powerful endocytic and transcytotic transport pathway.[1][6] This pathway facilitates the active transport of iRGD and any associated cargo (whether co-injected or conjugated) from the blood vessels, through the tumor endothelium, and deep into the extravascular tumor tissue.[1][3] Standard RGD peptides, which lack this CendR mechanism, can bind to tumor vessels but fail to achieve this level of tissue penetration.[9]

Quantitative Analysis of iRGD-Integrin Interactions

The affinity of iRGD for its target integrins is a critical parameter for its efficacy. Direct solid-phase binding assays have been used to quantify these interactions, typically reported as IC50 values, which represent the concentration of the peptide required to inhibit 50% of the binding of a reference ligand. Recent studies have expanded the profile of iRGD beyond αvβ3 and αvβ5 to include the αvβ6 isoform, which is also relevant in many cancers.[5]

| Ligand | Integrin Subtype | Binding Affinity (IC50 in nM) |

| iRGD | αvβ3 | 160 ± 30 |

| iRGD | αvβ5 | 130 ± 20 |

| iRGD | αvβ6 | 630 ± 110 |

| Cilengitide (Reference) | αvβ3 | 1.1 ± 0.2 |

| Cilengitide (Reference) | αvβ5 | 93 ± 15 |

| Data are presented as the mean of three independent experiments ± SEM. Sourced from D'Amore et al., 2023.[5] |

These data show that iRGD binds to αvβ3 and αvβ5 integrins with mid-to-low nanomolar potency.[5][8] While its affinity is lower than highly optimized antagonists like Cilengitide, it is sufficient to achieve effective tumor homing and initiate the subsequent steps of the CendR pathway.

Downstream Signaling Context

Integrin binding to the extracellular matrix (ECM) or to ligands like iRGD is not a passive event. It initiates intracellular signaling cascades that regulate critical cell functions such as adhesion, migration, proliferation, and survival.[2] Upon ligand binding, integrins cluster and recruit a host of signaling and adaptor proteins to their cytoplasmic tails, with Focal Adhesion Kinase (FAK) being a key initiator. This activation can influence pathways such as MAPK/ERK, which are central to cell growth and angiogenesis.[2] By targeting integrins, iRGD leverages this fundamental biological machinery to gain entry to the tumor site.

Key Experimental Protocols

The characterization of iRGD's function relies on a suite of well-established biochemical and cell-based assays.

Protocol 1: Solid-Phase Competitive Integrin Binding Assay

This assay quantifies the binding affinity of iRGD by measuring its ability to compete with a known ligand for binding to purified integrin receptors.[5][13][14]

-

Plate Coating: 96-well microtiter plates are coated with purified human integrin (e.g., αvβ3, αvβ5) at a concentration of 0.5-1.0 µg/mL in a coating buffer (e.g., Tris-HCl, NaCl, MnCl₂, CaCl₂, MgCl₂) and incubated overnight at 4°C.[5][8]

-

Blocking: The plates are washed, and non-specific binding sites are blocked using a solution containing Bovine Serum Albumin (BSA) for 1-2 hours at room temperature.

-

Competitive Binding: A constant concentration of a labeled ligand (e.g., biotinylated vitronectin or a labeled reference peptide) is mixed with serial dilutions of the unlabeled this compound.

-

Incubation: The mixture is added to the coated wells and incubated for a defined period (e.g., 1-3 hours) to allow competition for binding to the immobilized integrin.

-

Washing: Unbound ligands are removed by washing the plates multiple times with a wash buffer (e.g., PBS with Tween 20).

-

Detection: The amount of bound labeled ligand is quantified. For a biotinylated ligand, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB). The reaction is stopped, and absorbance is measured with a plate reader.

-

Data Analysis: The absorbance data is plotted against the concentration of iRGD. An IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Cellular Uptake and Penetration Assay

This assay assesses the ability of iRGD to enter cells and penetrate multicellular structures, a process dependent on both integrin and NRP-1 expression.

-

Cell Culture: Cancer cells known to express αv integrins and NRP-1 (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer) are cultured. For penetration assays, cells are grown as 3D multicellular spheroids.[11]

-

Peptide Labeling: The this compound is conjugated with a fluorescent probe (e.g., FITC, TAMRA) for visualization.

-

Incubation: Cells or spheroids are incubated with the fluorescently labeled iRGD at a specific concentration (e.g., 10 µM) for various time points (e.g., 30 min to 4 hours).

-

Washing: Extracellular, non-bound peptide is removed by washing the cells or spheroids with cold PBS.

-

Quantification & Visualization:

-

For 2D Cultures: Cellular uptake can be quantified by flow cytometry or visualized using fluorescence microscopy.

-

For 3D Spheroids: Spheroids are fixed, sectioned, and imaged using confocal microscopy to visualize the depth of peptide penetration.

-

-

Controls: The experiment should include controls such as a scrambled RGD peptide (e.g., RGE) to demonstrate the specificity of integrin binding and inhibitors of the CendR pathway to confirm the mechanism.

Protocol 3: In Vivo Tumor Homing and Penetration Study

This animal model experiment evaluates the ability of iRGD to accumulate and penetrate tumors in a living system.[15][16]

-

Animal Model: An orthotopic or subcutaneous tumor model is established by injecting human cancer cells into immunodeficient mice.

-

Probe Administration: Once tumors reach a palpable size, mice are intravenously injected with a labeled version of iRGD (e.g., fluorescent or radiolabeled) or an iRGD-conjugated nanoparticle/drug.[15][16]

-

Time-Course Analysis: At various time points post-injection (e.g., 1, 4, 12, 24 hours), mice are euthanized.

-

Ex Vivo Analysis: Tumors and major organs (liver, spleen, kidney, lungs, heart) are harvested.

-

Imaging and Quantification:

-

The biodistribution of the probe is quantified by measuring the fluorescence or radioactivity in each organ.

-

Tumors are sectioned and analyzed by fluorescence microscopy to visualize the spatial distribution of the peptide, assessing its colocalization with blood vessels and its penetration depth into the tumor parenchyma.

-

Conclusion and Implications

The function of the this compound is fundamentally predicated on its initial, specific binding to αv integrins on tumor cells and vasculature. This primary interaction serves as a molecular anchor, concentrating the peptide at the site of disease. More importantly, it is the prerequisite for the proteolytic cleavage and subsequent CendR pathway activation that grants iRGD its signature tumor-penetrating capabilities.[5] Understanding this mechanism provides a clear rationale for leveraging iRGD in drug development. By physically conjugating therapeutics to iRGD or by co-administering them, it is possible to overcome the significant barrier of poor drug penetration into solid tumors, thereby enhancing therapeutic efficacy and potentially reducing systemic toxicity.

References

- 1. iRGD peptides - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]

- 4. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iRGD-guided tumor penetrating nanocomplexes for therapeutic siRNA delivery to pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proteolytic Cleavage of iRGD and CendR Motif Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment presents a formidable barrier to the effective delivery of therapeutic agents. The internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) is a novel tumor-penetrating peptide designed to overcome this challenge.[1][2] Unlike traditional RGD peptides that merely target tumor vasculature, iRGD possesses a unique mechanism to actively transport its cargo deep into the tumor parenchyma.[3][4] This guide provides a detailed examination of the core mechanism driving iRGD's efficacy: its proteolytic cleavage and the subsequent exposure of a cryptic C-end Rule (CendR) motif, which initiates a potent tissue penetration pathway.

The iRGD Peptide: A Multi-Step Targeting System

The this compound's function relies on a sequential, three-step process:

-

Tumor Homing via Integrin Binding: The RGD (Arginine-Glycine-Aspartic acid) sequence within the cyclic this compound serves as a homing motif.[3][5] It specifically binds to αvβ3 and αvβ5 integrins, which are highly expressed on the surface of endothelial cells in tumor vasculature and on some tumor cells.[2][3][4] This initial binding event concentrates the peptide at the tumor site.[4]

-

Proteolytic Cleavage: Once bound to integrins, iRGD is susceptible to cleavage by proteases abundant in the tumor microenvironment.[3] This cleavage is a critical activation step.[3][5]

-

CendR Motif Exposure and Neuropilin-1 Binding: Proteolysis exposes a cryptic CendR motif (R/KXXR/K).[2][3][6] This newly exposed C-terminal motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[2][3][7] Binding to NRP-1 triggers a transport pathway that facilitates deep penetration into the tumor tissue.[3][5][6]

Proteolytic Cleavage: The Activation Switch

The cleavage of iRGD is the pivotal event that switches its function from tumor vessel targeting to tissue penetration. While the exact proteases responsible for cleaving iRGD in all tumor contexts are still under investigation, enzymes like urokinase-type plasminogen activator (uPA) and other proteases overexpressed in tumors are implicated in cleaving peptides at specific sites.[8][9]

The primary cleavage of iRGD occurs at the Lys5–Gly6 bond.[7][10] This action truncates the peptide, leaving the C-terminal fragment CRGDK.[3][10] This fragment possesses the exposed CendR motif (RGDK) required for the next step in the cascade.[3][7][10]

The CendR Motif and Neuropilin-1 Pathway

The "C-end Rule" or CendR pathway is a transport mechanism mediated by the interaction between a C-terminal R/KXXR/K motif and the NRP-1 receptor.[11][12][13] For iRGD, the proteolytic cleavage is essential because the CendR motif is cryptic in the full-length peptide and must be at the C-terminus to be active.[4][11]

Upon cleavage, the resulting CRGDK fragment exhibits a significantly higher binding affinity for NRP-1, estimated to be 50- to 150-fold greater than its affinity for integrins.[2] This affinity switch facilitates the transfer of the peptide fragment from integrins to NRP-1.[2][3] The engagement of the CendR motif with the b1 domain of NRP-1 initiates an endocytic/transcytotic pathway.[1][2][12] This process increases the permeability of the tumor vasculature and facilitates the transport of iRGD and any associated cargo (bystander effect) from the blood vessels deep into the tumor tissue.[4][14]

Quantitative Data Summary

The efficiency of the iRGD system is supported by quantitative binding affinity data. These values underscore the critical switch in receptor preference that occurs post-cleavage.

| Peptide State | Receptor Target | Binding Affinity (Kd or IC50) | Reference |

| Intact iRGD | αvβ3 Integrin | Kd = 17.8 ± 8.6 nM | [4] |

| Intact iRGD | αvβ5 Integrin | Kd = 61.7 ± 13.3 nM | [4] |

| Intact iRGD | αvβ6 Integrin | IC50 = 1130 ± 150 nM | [7] |

| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | ~50-150x higher affinity than for integrins | [2] |

Experimental Protocols

Reproducing and building upon iRGD research requires robust experimental methodologies. Below are outlines for key assays.

In Vitro Protease Cleavage Assay

-

Objective: To confirm the cleavage of iRGD by a specific protease and identify the resulting fragments.

-

Methodology:

-

Incubation: Incubate synthetic this compound (e.g., 1 mg/mL) with a purified protease (e.g., uPA, 10 µg/mL) in an appropriate reaction buffer (e.g., PBS, pH 7.4) at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: Stop the reaction by adding a protease inhibitor or by heat inactivation.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

-

Data Interpretation: Compare the chromatograms or mass spectra of the treated samples to an untreated iRGD control. The appearance of new peaks corresponding to the expected mass of the cleaved fragments (e.g., CRGDK) confirms proteolytic activity.

-

CendR-Neuropilin-1 Binding Assay (ELISA-based)

-

Objective: To quantify the binding affinity of cleaved iRGD to NRP-1.

-

Methodology:

-

Plate Coating: Coat a 96-well microplate with recombinant human Neuropilin-1-Fc chimera (e.g., 200 ng/well) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Peptide Incubation: Add serial dilutions of the proteolytically cleaved iRGD fragment (or a synthetic CRGDK peptide) and a negative control peptide to the wells. Incubate for 2 hours at room temperature.

-

Detection: Detect bound peptide using a specific primary antibody against the peptide (if available) or a biotinylated version of the peptide, followed by a streptavidin-HRP conjugate and a colorimetric substrate (e.g., TMB).

-

Quantification: Measure the absorbance at the appropriate wavelength. The binding affinity (e.g., Kd) can be calculated by fitting the data to a saturation binding curve.

-

In Vivo Tumor Homing and Penetration Assay

-

Objective: To visualize and quantify the tumor targeting and penetration of iRGD in a living animal model.

-

Methodology:

-

Animal Model: Utilize tumor-bearing mice (e.g., xenografts of U-87 MG or PC-3 cells).

-

Probe Injection: Intravenously inject a fluorescently labeled this compound (e.g., FAM-iRGD or Cy5.5-iRGD) into the mice. A labeled control peptide (e.g., iRGE) should be used in a separate cohort.

-

Circulation and Imaging: Allow the peptide to circulate for a defined period (e.g., 1-3 hours).[6][15] Anesthetize the mice and perform whole-body imaging using an in vivo imaging system (IVIS).

-

Ex Vivo Analysis: After imaging, perfuse the mice with PBS and resect the tumor and major organs.[6][15] Image the excised tissues to quantify fluorescence intensity and determine the tumor-to-normal tissue ratio.

-

Microscopy: For penetration analysis, fix the tumor tissue, prepare frozen sections, and examine them using confocal microscopy to visualize the distribution of the fluorescent peptide within the tumor parenchyma, distinguishing between vascular and extravascular localization.

-

Conclusion

The proteolytic activation of iRGD is a sophisticated, naturally leveraged mechanism that transforms a tumor-targeting agent into a powerful penetration-enhancing peptide. By understanding the intricacies of the cleavage event, the subsequent CendR motif exposure, and the NRP-1 signaling pathway, researchers can better design and optimize iRGD-based strategies for delivering a wide array of therapeutics. The quantitative data and experimental protocols provided herein serve as a foundational guide for professionals in oncology and drug development, aiming to harness the full potential of this innovative delivery platform to overcome the challenge of the tumor barrier.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UROKINASE-CONTROLLED TUMOR PENETRATING PEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urokinase links plasminogen activation and cell adhesion by cleavage of the RGD motif in vitronectin | EMBO Reports [link.springer.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Tumor-Penetrating Peptides [frontiersin.org]

- 12. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Intrinsic Anti-Metastatic Properties of iRGD Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis remains a primary driver of cancer-related mortality, creating an urgent need for therapeutic strategies that can effectively inhibit the spread of cancer cells. The tumor-penetrating peptide iRGD (CRGDKGPDC) has emerged as a promising candidate, demonstrating intrinsic anti-metastatic properties independent of its well-documented role as a drug delivery vehicle. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and signaling pathways underlying the anti-metastatic effects of iRGD. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Mechanism of Action: A Dual-Motif System for Tumor Homing and Repulsion

The anti-metastatic activity of iRGD is not a consequence of cytotoxicity but rather a sophisticated mechanism of cellular repulsion mediated by its unique structure, which contains two key functional motifs: the RGD (Arginine-Glycine-Aspartic acid) motif and the C-end Rule (CendR) motif (R/KXXR/K).[1][2]

-

The RGD Motif: The "Tumor Homing" Signal: The iRGD peptide initially targets tumors by binding to αv integrins (specifically αvβ3 and αvβ5), which are highly expressed on tumor cells and endothelial cells of tumor blood vessels.[1][2][3] This interaction serves to localize the peptide within the tumor microenvironment.

-

Proteolytic Cleavage and Activation of the CendR Motif: Following integrin binding, iRGD undergoes proteolytic cleavage by tumor-associated proteases, exposing the cryptic CendR motif (CRGDK) at its C-terminus.[1][2][3]

-

The CendR Motif: The "Anti-Metastatic" Signal: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[1][4][5] This interaction is the critical step in mediating the anti-metastatic effects of iRGD. It is important to note that the anti-metastatic properties are dependent on the CendR motif, not the RGD motif.[1][4]

The binding of the CendR motif to NRP-1 triggers a chemorepulsive signal, leading to the collapse of cellular protrusions (lamellipodia and filopodia), partial cell detachment, and inhibition of cell migration.[1][4][5] This effect is particularly pronounced when cells are cultured on fibronectin, suggesting that iRGD, through its interaction with NRP-1, functionally regulates integrin-mediated cell adhesion.[1]

Signaling Pathways

The interaction of the iRGD CendR motif with NRP-1 initiates a signaling cascade that ultimately leads to the inhibition of cell migration. While the complete pathway is still under investigation, key components have been identified.

iRGD Anti-Metastatic Signaling Pathway

Caption: iRGD's anti-metastatic signaling cascade.

Neuropilin-1 (NRP-1) Mediated Repulsion

NRP-1 is a key receptor in mediating repulsive cues in neuronal guidance and has been shown to play a similar role in cancer cells upon binding of the CendR motif of iRGD. This interaction is thought to interfere with the normal function of integrins, leading to a reduction in cell adhesion and migration. The signaling downstream of NRP-1 in this context is an active area of research but may involve the regulation of small GTPases and cytoskeletal dynamics.

Quantitative Data on Anti-Metastatic Efficacy

The intrinsic anti-metastatic properties of iRGD have been demonstrated in various preclinical cancer models. The following tables summarize key quantitative findings.

Table 1: In Vivo Inhibition of Spontaneous Metastasis by iRGD

| Cancer Model | Animal Model | Treatment | Metastasis Inhibition | Primary Tumor Growth | Reference |

| Prostate Cancer (GFP-PC-3) | Orthotopic Xenograft (Mouse) | iRGD (4 µmol/kg, i.v., every other day for 21 days) | Significant reduction in metastatic burden (P < 0.01) | Slight, non-significant inhibition | [1] |

| iRGDD (scrambled control) | No significant effect | No significant effect | [1] | ||

| RGDfV (conventional RGD) | No significant effect | No significant effect | [1] | ||

| Pancreatic Cancer (LM-PmC) | Orthotopic Syngeneic (Mouse) | iRGD (4 µmol/kg, i.v., every other day for 14 days) | Significant reduction in metastatic burden (P < 0.01) | No significant effect | [1] |

| CRGDC (control peptide) | No significant effect | No significant effect | [1] | ||

| iNGR (NRP-binding peptide) | Significant reduction in metastatic burden (P < 0.05) | No significant effect | [1] | ||

| Pancreatic Ductal Adenocarcinoma (KPC model) | Orthotopic (Mouse) | Co-administration of iRGD with irinotecan-loaded silicasomes | Markedly reduced metastasis to liver, stomach, and intestines | Enhanced primary tumor shrinkage | [6] |

Table 2: In Vitro Inhibition of Tumor Cell Migration and Adhesion by iRGD

| Cell Line | Assay | Treatment | Effect | Reference |

| LM-PmC (Pancreatic) | Transwell Migration | 10 µM iRGD | Significant inhibition of migration (P < 0.001) | [1] |

| Cell Adhesion to Fibronectin | iRGD | Dose-dependent inhibition | [1] | |

| GFP-PC-3 (Prostate) | Transwell Migration | 10 µM iRGD | Significant inhibition of migration (P < 0.01) | [1] |

Detailed Experimental Protocols

In Vivo Spontaneous Metastasis Model

This protocol is adapted from studies demonstrating the anti-metastatic effects of iRGD in mouse models of prostate and pancreatic cancer.[1]

Objective: To evaluate the effect of iRGD on the spontaneous metastasis of orthotopically implanted tumors.

Materials:

-

Cancer cells (e.g., GFP-labeled PC-3 for prostate cancer, LM-PmC for pancreatic cancer)

-

Immunocompromised mice (e.g., nude mice)

-

This compound and control peptides (e.g., scrambled iRGD, conventional RGD) dissolved in sterile PBS

-

Surgical instruments for orthotopic implantation

-

Anesthesia (e.g., isoflurane)

-

Fluorescence imaging system for metastasis quantification

Procedure:

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

For a prostate cancer model, surgically expose the prostate and inject cancer cells (e.g., 1 x 10^6 GFP-PC-3 cells in 20 µL PBS) into the anterior prostate lobe.

-

For a pancreatic cancer model, surgically expose the pancreas and inject cancer cells (e.g., 1 x 10^6 LM-PmC cells in 50 µL PBS) into the pancreas.

-

Suture the incisions and allow the tumors to establish for a specified period (e.g., 2 weeks for PC-3, 1 week for LM-PmC).

-

-

Treatment:

-

Randomly assign mice to treatment groups (e.g., PBS control, iRGD, control peptides).

-

Administer intravenous (i.v.) injections of the peptides (e.g., 4 µmol/kg) every other day for the duration of the experiment (e.g., 14-21 days).

-

-

Metastasis Assessment:

-

At the end of the treatment period, euthanize the mice.

-

Necropsy the animals and excise the primary tumor and organs where metastases are expected (e.g., liver, lungs, lymph nodes).

-

Quantify the metastatic burden using a fluorescence imaging system to measure the fluorescence intensity of GFP-labeled tumor cells in the excised organs.

-

Weigh the primary tumors.

-

-

Statistical Analysis:

-

Compare the metastatic burden and primary tumor weights between the treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Caption: Workflow for the in vivo spontaneous metastasis model.

In Vitro Transwell Migration Assay

This protocol is a standard method to assess the effect of iRGD on tumor cell migration in vitro.[1]

Objective: To quantify the migratory capacity of cancer cells in the presence of iRGD.

Materials:

-

Cancer cells

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cell culture medium (with and without serum or chemoattractant)

-

This compound and control peptides

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture cancer cells to sub-confluency.

-

Starve the cells in serum-free medium for several hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

-

-

Assay Setup:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add iRGD or control peptides to both the upper and lower chambers at the desired final concentration (e.g., 10 µM).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours), depending on the cell type.

-

-

Cell Staining and Quantification:

-

After incubation, remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution.

-

Wash the inserts to remove excess stain.

-

Allow the membrane to dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Compare the migration in the presence of iRGD and control peptides to the untreated control.

-

Caption: Workflow for the in vitro Transwell migration assay.

Conclusion and Future Perspectives

The this compound possesses intrinsic anti-metastatic properties that are mediated by a unique chemorepulsive mechanism initiated through the interaction of its CendR motif with NRP-1. This activity is distinct from its function as a tumor-penetrating drug delivery vehicle and presents a novel therapeutic avenue for the prevention and treatment of metastatic cancer. The quantitative data from preclinical studies are compelling, demonstrating a significant reduction in metastasis across various cancer types.

Future research should focus on further elucidating the downstream signaling pathways activated by the iRGD-NRP-1 interaction to identify potential synergistic therapeutic targets. Moreover, clinical translation of iRGD as a standalone anti-metastatic agent or in combination with standard-of-care therapies warrants investigation. The detailed protocols provided in this guide serve as a foundation for researchers to further explore and validate the promising anti-metastatic potential of the this compound.

References

- 1. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tumor-penetrating this compound inhibits metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Tumor-penetrating peptide enhances transcytosis of silicasome-based chemotherapy for pancreatic cancer [jci.org]

The Core of Tumor Penetration: A Technical Guide to the Structure-Activity Relationship of iRGD Analogs

For Researchers, Scientists, and Drug Development Professionals

The iRGD peptide (internalizing RGD; sequence: CRGDKGPDC) has emerged as a powerful tool in oncology, renowned for its ability to enhance the penetration of therapeutic agents into solid tumors. This capability stems from a unique dual-targeting mechanism that first homes the peptide to the tumor vasculature and then facilitates its entry into the tumor parenchyma. Understanding the intricate relationship between the structure of iRGD and its biological activity is paramount for the rational design of more potent and specific cancer therapies. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of iRGD analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

The Dual-Targeting Mechanism: A Symphony of Molecular Interactions

The remarkable tumor-penetrating ability of iRGD is not conferred by a single interaction but rather by a sequential, two-step process involving distinct cell surface receptors: integrins and neuropilin-1 (NRP-1).[1][2]

-

Integrin Binding (The "Homing" Step): The journey of iRGD begins with the recognition of αvβ3 and αvβ5 integrins, which are frequently overexpressed on tumor endothelial cells and some cancer cells.[3][4] This initial binding is mediated by the well-characterized Arginine-Glycine-Aspartic Acid (RGD) motif within the iRGD sequence. This interaction effectively anchors the peptide to the tumor microenvironment.

-

Proteolytic Cleavage and CendR Motif Exposure: Once bound to integrins, iRGD undergoes proteolytic cleavage by tumor-associated proteases. This cleavage event is critical as it exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the consensus sequence R/KXXR/K.[1][2] In the case of iRGD, this results in the CRGDK fragment.

-

Neuropilin-1 Binding and Internalization (The "Penetration" Step): The newly exposed CendR motif has a high affinity for neuropilin-1 (NRP-1), a receptor also overexpressed in many tumors.[4][5] The binding of the CendR motif to NRP-1 triggers a cascade of events leading to endocytosis and transcytosis, effectively creating a transport pathway for iRGD and any associated cargo to penetrate deep into the tumor tissue.[1][4]

This sequential activation mechanism provides a high degree of tumor specificity, as both integrins and NRP-1 are upregulated in the tumor microenvironment.

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data from various studies on iRGD and its analogs, providing a basis for understanding the impact of structural modifications on binding affinity and cellular uptake.

Table 1: Integrin Binding Affinity of iRGD

| Peptide | Integrin Subtype | IC50 (nM) | Cell Line | Reference |

| iRGD | αvβ3 | 17.8 ± 8.6 (Kd) | Purified receptor | [6] |

| iRGD | αvβ5 | 61.7 ± 13.3 (Kd) | Purified receptor | [6] |

| iRGD | αvβ6 | Higher than αvβ3/αvβ5 | Purified receptor | [7] |

Table 2: CendR Motif Structure-Activity Relationship for Neuropilin-1 Binding

| Peptide/Analog | Modification | Effect on NRP-1 Binding/Activity | Reference |

| RPARPAR | Prototypic CendR peptide | Binds to NRP-1 and is internalized | [5] |

| RPARPAR-NH2 | C-terminal amidation | Abolishes binding and internalization | [5] |

| RPARPARA | Addition of C-terminal Alanine | Abolishes binding | [5] |

| iNGR (CRNGRGPDC) | De novo design with CendR | Enhanced tumor penetration vs. NGR | [8] |

Table 3: In Vivo Tumor Accumulation of iRGD Analogs

| Analog | Modification | Tumor Uptake (%ID/g) | Tumor Model | Reference |

| QD800-RGD | RGD-conjugated quantum dot | 10.7 ± 1.5 | U87MG xenograft | [9] |

| QD800-PEG | PEGylated quantum dot (control) | 2.9 ± 0.3 | U87MG xenograft | [9] |

| QD800-RAD | RAD-conjugated quantum dot (control) | 4.0 ± 0.5 | U87MG xenograft | [9] |

Key Experimental Protocols

Reproducible and standardized methodologies are crucial for the accurate evaluation and comparison of iRGD analogs. Below are detailed protocols for key in vitro and in vivo assays.

Solid-Phase Integrin Binding Assay

This assay quantifies the binding affinity of iRGD analogs to purified integrin receptors.

Materials:

-

High-binding 96-well microplates

-

Purified recombinant human integrin αvβ3, αvβ5, etc.

-

Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Binding Buffer (e.g., Tris-HCl, pH 7.4, with 150 mM NaCl, 1 mM CaCl2, 0.5 mM MgCl2, 1 mM MnCl2, and 0.1% BSA)

-

Biotinylated vitronectin or fibronectin (as the competing ligand)

-

iRGD analogs at various concentrations

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 1 µg/mL in Coating Buffer) overnight at 4°C.

-

Washing: Wash the wells three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by incubating the wells with Blocking Buffer for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Competitive Binding: Add the iRGD analogs at a range of concentrations to the wells, followed by the addition of a fixed concentration of biotinylated vitronectin. Incubate for 3 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Stop the reaction by adding the Stop Solution.

-

Measurement: Measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the log concentration of the iRGD analog and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neuropilin-1 Competitive Binding Assay

This assay determines the ability of iRGD analogs to compete with a known NRP-1 ligand for binding to the receptor.

Materials:

-

High-binding 96-well microplates

-

Recombinant human NRP-1 protein

-

Coating Buffer

-

Blocking Buffer

-

Binding Buffer

-

Biotinylated VEGF-A165 (as the competing ligand)

-

iRGD analogs (specifically the proteolytically cleaved form or CendR-containing fragments) at various concentrations

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant NRP-1 (e.g., 1-2 µg/mL in Coating Buffer) overnight at 4°C.

-

Washing and Blocking: Follow the same washing and blocking procedure as in the integrin binding assay.

-

Competitive Binding: Add the iRGD analog solutions at various concentrations to the wells, followed by a fixed concentration of biotinylated VEGF-A165. Incubate for 2-3 hours at room temperature.

-

Washing, Detection, and Measurement: Follow the same procedures as in the integrin binding assay.

-

Data Analysis: Calculate the IC50 values as described for the integrin binding assay.

Quantitative Cellular Uptake Assay

This assay measures the amount of fluorescently labeled iRGD analog internalized by cancer cells.

Materials:

-

Cancer cell line overexpressing integrins and NRP-1 (e.g., MDA-MB-435, U87MG)

-

Cell culture medium and supplements

-

Multi-well cell culture plates

-

Fluorescently labeled iRGD analogs (e.g., FITC-iRGD)

-

PBS

-

Trypsin-EDTA

-

Flow cytometer or fluorescence plate reader

-

Trypan blue solution (for quenching extracellular fluorescence)

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Incubation with Analogs: Replace the culture medium with fresh medium containing the fluorescently labeled iRGD analogs at various concentrations. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Washing: Wash the cells three times with ice-cold PBS to remove unbound peptides.

-

Quenching (Optional but Recommended): Briefly incubate the cells with Trypan blue solution to quench the fluorescence of non-internalized, membrane-bound peptides.

-

Washing: Wash the cells again with PBS.

-

Cell Detachment: Detach the cells using Trypsin-EDTA.

-

Quantification:

-

Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity of individual cells using a flow cytometer.

-

Fluorescence Plate Reader: Lyse the cells and measure the total fluorescence intensity of the cell lysate using a fluorescence plate reader. Normalize the fluorescence to the total protein content of the lysate.

-

-

Data Analysis: Compare the mean fluorescence intensity or total fluorescence of cells treated with different analogs to determine their relative cellular uptake efficiency.

In Vivo Tumor Penetration Assay

This assay visualizes and quantifies the penetration of fluorescently labeled iRGD analogs into solid tumors in a living animal model.

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Tumor cells for xenograft model (e.g., MDA-MB-435)

-

Fluorescently labeled iRGD analogs (preferably with near-infrared dyes like IRDye 800CW for deep tissue imaging)

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Anesthesia

-

CD31 antibody (for vessel staining)

-

DAPI (for nuclear staining)

-

Confocal microscope

Procedure:

-

Tumor Xenograft Model: Subcutaneously or orthotopically implant tumor cells into the mice and allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Injection of Analogs: Intravenously inject the fluorescently labeled iRGD analogs into the tumor-bearing mice.

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

-

Ex Vivo Imaging and Biodistribution: At the final time point, euthanize the mice and excise the tumor and major organs. Image the excised tissues to determine the biodistribution of the analog.

-

Quantitative Analysis of Tumor Penetration:

-

Cryosection the excised tumors.

-

Perform immunofluorescence staining for blood vessels using an anti-CD31 antibody and counterstain the nuclei with DAPI.

-

Acquire high-resolution images of the tumor sections using a confocal microscope.

-

Quantify the penetration of the fluorescent analog by measuring the fluorescence intensity as a function of distance from the nearest blood vessel.

-

-

Data Analysis: Compare the tumor-to-background ratios from the in vivo imaging and the penetration depth and intensity from the confocal microscopy for different iRGD analogs.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclization strategies in peptide derived drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of iRGD to αvβ3 and αvβ5 Integrins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide iRGD (CRGDKGPDC) has emerged as a significant tool in targeted drug delivery, particularly for cancer therapeutics. Its unique tumor-penetrating properties are initiated by its binding to specific integrin receptors, primarily αvβ3 and αvβ5, which are overexpressed on tumor endothelial cells and various cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of iRGD to these integrins, detailing the quantitative binding data, the experimental methodologies used for their determination, and the subsequent signaling pathways that are activated.

iRGD Binding Mechanism: A Dual-Receptor Strategy

The mechanism of iRGD-mediated tumor penetration is a multi-step process that begins with its affinity for αv integrins.[2][4] The Arg-Gly-Asp (RGD) motif within the iRGD sequence is responsible for this initial binding.[2] Following this binding event, the iRGD peptide is proteolytically cleaved, exposing a C-terminal CendR motif (R/KXXR/K).[1][5] This newly exposed motif then binds to Neuropilin-1 (NRP-1), triggering a cascade that facilitates the penetration of iRGD and any co-administered therapeutic agents deep into the tumor tissue.[1][4][5]

Quantitative Binding Affinity of iRGD to αvβ3 and αvβ5 Integrins

The binding affinity of iRGD to its primary integrin targets has been quantified using various experimental techniques. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

A key study directly compared the binding affinity of iRGD to purified αvβ3 and αvβ5 integrins using a solid-phase binding assay. The results demonstrated that iRGD exhibits a mid-to-low nanomolar potency towards both integrin subtypes.[5]

| Ligand | Integrin Subtype | IC50 (nM) | Reference Compound |

| iRGD | αvβ3 | 68.3 ± 1.1 | Cilengitide |

| iRGD | αvβ5 | 125.2 ± 1.2 | Cilengitide |

Experimental Protocols

Solid-Phase Integrin Binding Assay

This method is widely used to determine the binding affinity of ligands to purified integrin receptors. The following is a detailed protocol adapted from the literature for assessing iRGD-integrin binding.[5][6]

Materials:

-

High-binding 96-well microplates

-

Purified recombinant human αvβ3 and αvβ5 integrins

-

This compound

-

Reference compound (e.g., Cilengitide)

-

Coating Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, pH 7.4)

-

Blocking Buffer (e.g., Coating Buffer with 3% Bovine Serum Albumin)

-

Assay Buffer (e.g., Coating Buffer with 1% Bovine Serum Albumin)

-

Biotinylated vitronectin (as the competing ligand)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween 20)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with 100 µL of purified integrin solution (0.5 µg/mL in Coating Buffer) and incubate overnight at 4°C.

-

Blocking: Wash the wells twice with Wash Buffer. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.

-

Competition: Wash the wells twice with Wash Buffer. Add 50 µL of varying concentrations of iRGD or the reference compound (prepared in Assay Buffer) to the wells. Then, add 50 µL of biotinylated vitronectin (1 µg/mL in Assay Buffer) to each well. Incubate for 3 hours at room temperature with gentle shaking.

-

Detection: Wash the wells three times with Wash Buffer. Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.

-

Development: Wash the wells five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.

-

Readout: Stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm using a plate reader.

-

Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to study the real-time binding kinetics of molecules, providing association (k_on), dissociation (k_off), and equilibrium dissociation (K_D) constants. While a specific SPR protocol for iRGD is not detailed in the provided search results, a general protocol for peptide-integrin interaction is as follows:

Instrumentation and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified integrin receptors

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize the purified integrin receptor onto the sensor chip surface via amine coupling.

-

Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.

-

Regeneration: After each injection, regenerate the sensor surface using a low pH buffer to remove the bound peptide.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (k_on, k_off, and K_D).

Signaling Pathways and Experimental Workflows

The binding of iRGD to its receptors initiates distinct signaling cascades that are crucial for its tumor-penetrating effects.

iRGD Mechanism of Action Workflow

The following diagram illustrates the sequential steps of iRGD's interaction with tumor cells and its subsequent penetration into the tumor parenchyma.

Integrin-Mediated Signaling Pathway

Upon binding of iRGD to αvβ3 and αvβ5 integrins, a downstream signaling cascade is initiated, which involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases. This signaling plays a role in cell migration, proliferation, and survival.[7][8][9][10]

Neuropilin-1-Mediated Signaling Pathway

Following proteolytic cleavage, the exposed CendR motif of iRGD binds to NRP-1, which triggers an endocytic/transcytotic pathway, facilitating the transport of iRGD and its cargo across the endothelial barrier and into the tumor tissue.[1][4][5]

Conclusion

The dual-targeting mechanism of iRGD, initiated by its binding to αvβ3 and αvβ5 integrins, is a sophisticated strategy that enables enhanced tumor penetration of therapeutic agents. Understanding the quantitative binding affinities, the experimental methods to determine them, and the subsequent signaling pathways is critical for the rational design and development of next-generation targeted cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals working to harness the potential of iRGD and similar tumor-penetrating peptides.

References

- 1. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 9. imrpress.com [imrpress.com]

- 10. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies - PMC [pmc.ncbi.nlm.nih.gov]